![molecular formula C14H17NO2 B1312593 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester CAS No. 523227-10-3](/img/structure/B1312593.png)
8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester
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Overview
Description
Synthesis Analysis
8-Quinolinecarboxylic acid may be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives . It can also be used to create chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .Scientific Research Applications
Antioxidant for Tires
This compound is being explored as an eco-friendly derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) for use as a tire antioxidant. Researchers aim to design derivatives with higher antioxidant activity .
Developmental Toxicity Studies
Molecular docking methods are used to study the developmental toxicity of ozone and free radical derivatives of TMQ in silver salmon .
Pharmacological Importance
Despite challenges in scalable synthesis, TMQ derivatives hold significant pharmacological importance .
Polymer Modification
TMQ is chemically modified to obtain new derivatives like Ester, Hydarzide, Oxadiazole, and Triazole for potential use as novel antioxidants .
Biological Activity
Quinoline derivatives are known for their unique biological activities and are vital scaffolds for drug discovery leads .
Mechanism of Action
Target of Action
Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate, also known as DTXSID60465111, is a compound with significant pharmacological importance . .
Mode of Action
It’s known that dihydroquinolines and their derivatives, which this compound belongs to, display an extensive array of antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties . They also have practical importance as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
Given its pharmacological properties, it can be inferred that it likely interacts with pathways related to inflammation, lipid peroxidation, and hormonal regulation .
Result of Action
Given its pharmacological properties, it can be inferred that it likely exerts its effects at the cellular level, potentially influencing cell signaling, inflammation, and oxidative stress pathways .
properties
IUPAC Name |
methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTWVFJKVBWXNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465111 |
Source
|
Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |
CAS RN |
523227-10-3 |
Source
|
Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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